Dimethindene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Histamine and Allergic Reactions

Dimetindene acts by blocking histamine receptors, a key molecule involved in the allergic response. Research studies have used dimetindene to investigate histamine's role in allergic reactions. By observing how dimetindene affects symptoms like runny nose, itching, and swelling, scientists gain a better understanding of the mechanisms behind allergies [1].

[1] Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis. Horak F, et al. Int Arch Allergy Immunol. 1990;92(2):120-4.

Potential Uses Beyond Allergies

Researchers have investigated dimetindene's potential applications in other conditions. Some studies have explored its use in:

- Motion sickness: While not a common use, some research suggests dimetindene might offer some relief from nausea and vomiting associated with motion sickness [2].

[2] Travel sickness. Drugs Ther Bull. 2008;46(4):32-4.

- Anxiety: Limited evidence suggests dimetindene might have some mild anxiolytic (anti-anxiety) effects. However, more research is needed to confirm this and determine its effectiveness compared to standard anxiety medications [3].

[3] The anti-anxiety effect of dimetindene in a dental anxiety model. Ozturk A, et al. Clin Oral Investig. 2005;9(3):222-5.

Dimethindene, also known as dimetindene, is a potent antihistamine and anticholinergic agent classified as a selective histamine H1 receptor antagonist. It is primarily used for its antipruritic properties and is effective in treating allergic reactions such as urticaria, hay fever, and pruritus from various origins, excluding cholestatic pruritus. The compound is characterized by its rapid onset of action, typically within 20 to 60 minutes, and its effects can last several hours . Dimethindene occurs as a racemic mixture, with the (R)-(-)-enantiomer being the eutomer responsible for its bioactivity against histamine H1 receptors .

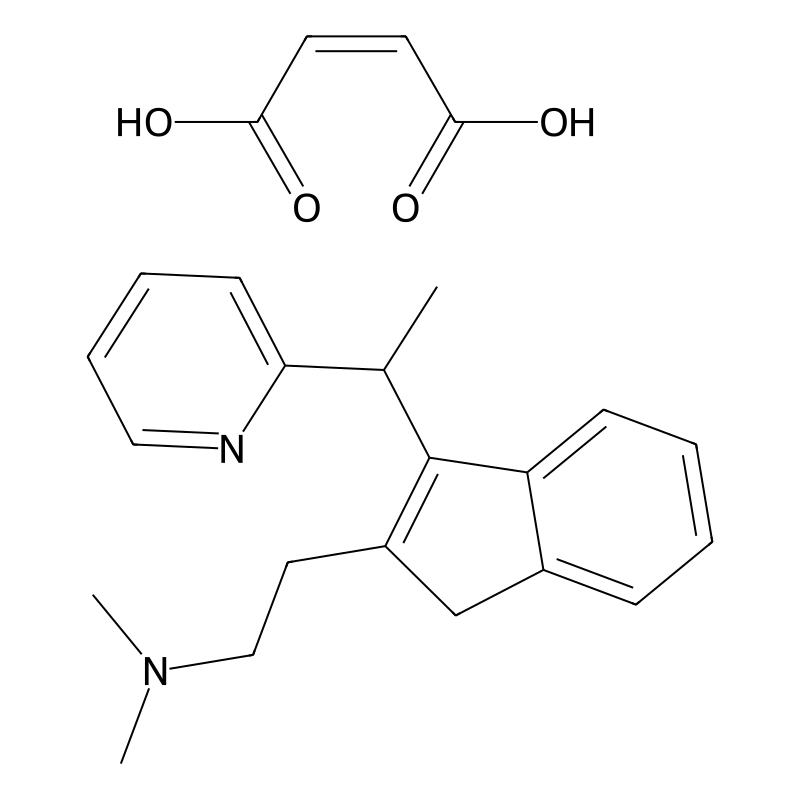

Chemical Structure- Molecular Formula: C20H24N2

- Molecular Weight: 292.42 g/mol

- IUPAC Name: dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine

- CAS Registry Number: 5636-83-9

Dimetindene works primarily by blocking H1 histamine receptors, preventing histamine from triggering allergic reactions like itching, redness, and swelling []. Its anticholinergic properties might provide additional relief from allergic symptoms like runny nose and watery eyes, but the exact mechanism is not fully understood [].

Dimetindene is generally well-tolerated, with drowsiness being the most common side effect due to its minimal blood-brain barrier penetration []. However, it can cause other side effects like dry mouth, dizziness, and nausea.

- Toxicity: The oral LD50 (lethal dose for 50% of test subjects) in rats is 1.6 g/kg. This indicates moderate toxicity, highlighting the importance of following recommended dosages.

- Flammability: No data readily available on flammability.

- Reactivity: No significant reactivity hazards documented.

Dimethindene functions primarily through its interaction with the histamine H1 receptor. Upon binding, it blocks the action of endogenous histamine, which alleviates symptoms associated with allergic reactions. The compound also exhibits activity as a muscarinic acetylcholine receptor M2 antagonist, although this effect is less pronounced compared to its antihistaminic properties .

Dimethindene demonstrates significant biological activity as an antihistamine, providing relief from allergy-related symptoms. Its mechanism involves competitive inhibition of histamine at the H1 receptor sites, thus preventing the physiological effects of histamine such as vasodilation and increased vascular permeability. Additionally, it possesses anticholinergic properties that may contribute to its therapeutic effects by reducing secretions and bronchoconstriction .

The synthesis of dimethindene typically involves several steps:

- Formation of Indene Derivatives: Starting materials are reacted to form indene structures.

- Pyridine Alkylation: The indene derivative is then alkylated with pyridine derivatives to introduce the necessary functional groups.

- Final Assembly: The final structure is completed through various coupling reactions to create the dimethylamino group.

Specific synthetic routes may vary, but they generally rely on established organic synthesis techniques involving nucleophilic substitutions and cyclization reactions .

Dimethindene has been studied for its interactions with various receptors:

- Histamine H1 Receptor: Strong affinity leading to effective antihistaminic action.

- Muscarinic Receptors: Notably M2 subtype, where it acts as an antagonist but with lesser efficacy compared to its action on H1 receptors .

These interactions suggest potential applications beyond allergy treatment, including roles in managing conditions related to cholinergic overactivity.

Dimethindene shares structural and functional similarities with several other compounds. Below is a comparison highlighting unique aspects:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Dimetindene Maleate | Salt form of Dimethindene | Allergy relief | Enhanced solubility |

| Dimethpyrindene | Pyridine derivative | Antihistaminic | Increased potency against H1 receptor |

| Fenistil | Brand name for Dimethindene | Allergy treatment | Available in various formulations |

| Forhistal | Related antihistamine | Allergy treatment | Combination with other active ingredients |

Dimethindene's unique profile lies in its specific receptor selectivity and rapid onset of action compared to these similar compounds, making it particularly effective in pediatric applications where quick relief is often needed .

Classical Industrial Racemic Synthesis

The traditional industrial synthesis of dimethindene employs a five-step racemic synthesis pathway that utilizes volatile organic compounds (VOCs) as solvents [1] [4]. This approach begins with diethyl malonate reacting with genotoxic benzyl chloride to form benzyl malonic diethyl ester, followed by alkylation with 2-chloro-N,N-dimethylethan-1-amine in toluene to yield the tertiary amine intermediate [1]. The subsequent saponification leads to the amino diacid, which undergoes intramolecular Friedel-Craft acylation in polyphosphoric acid to produce the indanone derivative [1]. The final step involves treatment with the lithium salt of 2-ethylpyridine to form a tertiary alcohol in situ, followed by dehydration in refluxing hydrochloric acid to produce racemic dimethindene [1].

Alternative Racemic Synthesis Routes

Beaton and co-workers developed an alternative racemic synthesis strategy beginning with 1-indanone [1] [3]. This approach involved treating a tetrahydrofuran solution of 1-indanone with lithium diisopropylamide at negative seventy-eight degrees Celsius, followed by quenching with 2-chloro-N,N-dimethylacetamide [1]. After reduction and acid-mediated dehydration, n-butyllithium and 4-fluorobenzyl bromide were sequentially added to produce dimethindene analogs with an overall yield of fourteen percent [1].

A subsequent modification of this approach involved a four-step process starting from 1-indanone, including condensation with glycolic acid, reduction with zinc in acetic acid, acyl chloride formation catalyzed by dimethylformamide, and reaction with dimethylamine [1] [3]. This route demonstrated the versatility of racemic synthesis strategies while maintaining the production of the racemate as the final product.

Enantioselective Manufacturing Techniques

Current literature reveals a notable absence of industrial enantioselective manufacturing techniques specifically developed for dimethindene production. The pharmaceutical industry continues to market dimethindene exclusively as a racemate, with no documented commercial processes for producing individual enantiomers [1] [3] .

Enantiomeric Properties and Pharmacological Significance

Research has demonstrated that dimethindene enantiomers exhibit distinct pharmacological properties [6] [7]. The S-(+)-dimethindene enantiomer functions as a potent M2-selective muscarinic receptor antagonist with lower affinity for M1, M3, and M4 muscarinic receptors [6]. Conversely, the R-(-)-enantiomer serves as the eutomer responsible for bioactivity in histamine H1 receptor binding [6]. This stereoselectivity has been confirmed through enantioselective chromatographic analysis, which revealed enantiomeric ratios of approximately 50.3/49.7 for S/R forms in pharmaceutical preparations [7].

Analytical Separation Techniques

While enantioselective manufacturing techniques remain undeveloped, analytical methods for enantiomeric separation have been established [7] [8]. Capillary electrophoresis using beta-cyclodextrin as a chiral selector has proven effective for enantioselective analysis of dimethindene [7]. High-performance liquid chromatography employing chiral stationary phases, particularly Chiralcel OD columns, has successfully achieved simultaneous enantioseparation of dimethindene and its metabolites [8]. These analytical techniques demonstrate the feasibility of chiral recognition, though they have not been translated to preparative-scale manufacturing processes.

Metabolic Enantioselectivity

Studies of dimethindene metabolism reveal significant enantioselectivity in biological systems [8]. Research indicates stereoselectivity in the excretion of dimethindene enantiomers, with initial preponderant excretion of S-(+)-dimethindene followed by later reversion of this stereoselectivity [8]. The major metabolite N-demethyldimethindene shows highly stereoselective elimination with predominant excretion of the R-(-)-enantiomer, maintaining an S-(+) to R-(-) ratio of approximately 1:4 from two to thirty hours after administration [8].

Process Optimization for Scale-up

Green Solvent Implementation for Industrial Scale-up

Significant advancements in dimethindene process optimization have been achieved through the implementation of environmentally sustainable solvents for industrial scale-up [1] [3] [9]. The replacement of traditional volatile organic compounds with 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) has resulted in substantial improvements in overall process efficiency and environmental impact [1].

The optimized process utilizing green solvents demonstrates remarkable improvements in overall yield, increasing from ten percent with VOCs to twenty-one to twenty-two percent with 2-MeTHF or CPME [1] [10]. This more than doubling of yield represents a significant advancement in process optimization for industrial manufacturing. The improved process also operates under milder conditions, with the final nucleophilic addition step conducted at zero degrees Celsius rather than the negative seventy-eight degrees Celsius required for traditional ether-based processes [1].

Quantitative Process Metrics and Scale-up Parameters

Comprehensive analysis using the CHEM21 Metrics Toolkit provides quantitative assessment of process optimization improvements [1] [10]. The Environmental Factor (E-Factor) demonstrates substantial reduction from 188.0 for VOC-based processes to 121.6 for CPME and 126.5 for 2-MeTHF processes [1]. Process Mass Intensity for reactions (PMI_RXN) decreased from 136.2 g/g for VOCs to 90.4 g/g for CPME and 94.0 g/g for 2-MeTHF [1].

The Reaction Mass Efficiency improved from 3.3 percent for VOC processes to 4.1 percent for CPME and 3.9 percent for 2-MeTHF [1]. Renewables Percentage showed dramatic improvement from 46.4 percent for VOCs to approximately 90 percent for both green solvents, indicating substantially increased utilization of renewable materials in the manufacturing process [1] [10].

Step-wise Optimization Analysis

Individual reaction steps demonstrate varying degrees of optimization through green solvent implementation [1]. Step 1 (alkylation) shows the most significant improvement, with yields increasing from 63 percent in toluene to 90 percent in CPME and 80 percent in 2-MeTHF [1]. This improvement results from the use of stoichiometric amounts of reagents rather than excess quantities required in traditional processes.

Step 3 (Friedel-Craft acylation) demonstrates substantial yield enhancement from 20 percent with excess polyphosphoric acid to 50 percent with CPME and 55 percent with 2-MeTHF using stoichiometric amounts [1]. The optimized process eliminates the need for massive excess of polyphosphoric acid, reducing both cost and environmental impact while improving operational safety through simplified work-up procedures.

Industrial Implementation Considerations

The development of these optimized processes occurred through collaboration with industrial partners, ensuring practical applicability to large-scale manufacturing [1] [3]. The simplified manual operations and milder reaction conditions facilitate technology transfer from laboratory to production scale. The elimination of excess toxic reagents and implementation of safer work-up procedures address key concerns for industrial scale-up, including worker safety and environmental compliance.

Impurity Profiling and Control

European Pharmacopoeia Impurity Standards

Comprehensive impurity profiling for dimethindene has been established through European Pharmacopoeia standards, which recognize nine distinct impurity categories designated as Dimetindene EP Impurity-A through Dimetindene EP Impurity-I [11] [12]. These impurities originate primarily from manufacturing processes and require systematic identification, quantification, and control to ensure pharmaceutical product safety and efficacy [12].

The characterization of these impurities employs multiple analytical techniques including proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), infrared spectroscopy, mass spectrometry, and high-performance liquid chromatography purity analysis [12]. Complete characterization reports accompany all impurity standards, providing detailed structural and analytical data for quality control purposes.

Analytical Methods for Impurity Detection

High-performance liquid chromatography represents the primary analytical method for dimethindene impurity detection and quantification [13] [14] [15]. Validated methods employ reversed-phase chromatography with C18 stationary phases using acetonitrile and aqueous buffer mobile phases [15]. Detection wavelengths of 254 nanometers and 265 nanometers have proven effective for simultaneous determination of dimethindene and its impurities [13] [15].

Method validation parameters demonstrate excellent analytical performance, with linearity achieved across concentration ranges of 2.0 to 7.0 micrograms per milliliter for dimethindene maleate [15]. Precision expressed as relative standard deviation remains below 1.9 percent, while accuracy expressed as relative error stays below 1.8 percent [15]. Detection limits reach 0.3 micrograms per milliliter with quantification limits of 1.0 micrograms per milliliter [15].

Process-Related Impurity Sources

Manufacturing process analysis reveals specific sources of impurity formation during dimethindene synthesis [11] [12]. Starting material-related impurities include 2-ethylpyridine, which serves as a key reagent in the final coupling reaction [11]. This impurity requires careful monitoring due to its incorporation into the synthetic pathway and potential for carryover into the final product.

Degradation-related impurities can form during storage and processing, necessitating stability studies under various environmental conditions [12]. Temperature control, protection from light and moisture, and appropriate storage conditions help minimize impurity formation during product lifecycle [12]. The implementation of green solvents in optimized processes contributes to impurity reduction through elimination of genotoxic benzyl chloride and reduction of polyphosphoric acid usage [1].

Metabolite Impurity Considerations

N-demethyldimethindene represents a significant metabolite-related impurity that requires consideration in pharmaceutical formulations [8] [11]. This metabolite demonstrates stereoselective formation and elimination, with predominant formation of the R-(-)-enantiomer during biological transformation [8]. The metabolite maintains pharmacological activity, though with reduced potency compared to the parent compound.

Analytical methods for metabolite detection employ chiral chromatographic techniques using Chiralcel OD stationary phases with appropriate mobile phase compositions [8]. These methods enable simultaneous determination of both parent compound and metabolite enantiomers, providing comprehensive impurity profiling for regulatory compliance and quality assurance purposes.

Quality Control Implementation

Effective impurity control requires implementation of validated analytical methods throughout the manufacturing process [12]. Critical control points include raw material testing, in-process monitoring, and final product analysis. Specification limits must be established based on safety assessments and regulatory guidelines, ensuring that impurity levels remain within acceptable ranges for pharmaceutical use.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AA - Antihistamines for topical use

D04AA13 - Dimetindene

R - Respiratory system

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AB - Substituted alkylamines

R06AB03 - Dimetindene

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM2 [HSA:1129] [KO:K04130]

Pictograms

Irritant;Environmental Hazard

Other CAS

3614-69-5

Wikipedia

Use Classification

Dates

2: Matysová L, Havlíková L, Hájková R, Krivda A, Solich P. Application of HILIC stationary phase to determination of dimethindene maleate in topical gel. J Pharm Biomed Anal. 2009 Aug 15;50(1):23-6. doi: 10.1016/j.jpba.2009.03.032. Epub 2009 Apr 5. PubMed PMID: 19394784.

3: Mikus P, Kubacák P, Valásková I, Havránek E. Determination of dimethindene enantiomers in pharmaceuticals by capillary electrophoresis with carboxyethyl-beta-cyclodextrin. Pharmazie. 2007 Jan;62(1):31-3. PubMed PMID: 17294809.

4: Schaffler K, Beckers C, Unkauf M, Kyrein HJ. Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study. Arzneimittelforschung. 1999 Apr;49(4):374-9. PubMed PMID: 10337458.

5: Chollet DF, Bibas P, Anderegg G, Arnera V, Lanz R. Determination of dimethindene in human tears by high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1998 Apr 10;707(1-2):334-7. PubMed PMID: 9613969.

6: Prien D, Rehn D, Blaschke G. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. Arzneimittelforschung. 1997 May;47(5):653-8. PubMed PMID: 9205781.

7: Kyrein HJ, Horak F, Nirnberger G, Rehn D. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber. Arzneimittelforschung. 1996 Aug;46(8):794-9. PubMed PMID: 9125281.

8: Blazsò G, Hilbert M, Gábor M. Double protective effect of topically applied dimethindene maleate against ultraviolet light. Pharmazie. 1996 Jul;51(7):516-7. PubMed PMID: 8774844.

9: Radler S, Blaschke G. Transdermal absorption of dimethindene in man. Arch Pharm (Weinheim). 1995 Feb;328(2):127-9. PubMed PMID: 7726737.

10: Schaffler K, Wauschkuhn CH, Martinelli M, Rehn D, Brunnauer H. Influences of dimethindene maleate in a new formulation on oculo and psychomotor performance using the oculodynamic test (ODT) in volunteers. Agents Actions. 1994 Jun;41 Spec No:C136-7. PubMed PMID: 7976801.

11: Horak F, Jäger S, Berger U, Toth J, Nirnberger G, Kyrein HJ, Rehn D, Vix JM. Controlled exposure to mite allergen for a dose-finding of dimethindene maleate (DMM). Agents Actions. 1994 Jun;41 Spec No:C124-6. PubMed PMID: 7976797.

12: Heuermann M, Blaschke G. Simultaneous enantioselective determination and quantification of dimethindene and its metabolite N-demethyl-dimethindene in human urine using cyclodextrins as chiral additives in capillary electrophoresis. J Pharm Biomed Anal. 1994 Jun;12(6):753-60. PubMed PMID: 7918777.

13: Valsecchi R, di Landro A, Pansera B, Cainelli T. Contact dermatitis from a gel containing dimethindene maleate. Contact Dermatitis. 1994 Apr;30(4):248-9. PubMed PMID: 8033560.

14: Rehn D, Geissler H, Schuster O, Lukas H, Hennings G. Effect time-course of the inhibition of histamine induced skin reactions by orally applied dimethindene maleate. Agents Actions. 1991 May;33(1-2):221-4. PubMed PMID: 1680275.

15: Towart R, Sautel M, Moret E, Costa E, Theraulaz M, Weitsch AF. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. Agents Actions Suppl. 1991;33:403-8. PubMed PMID: 1675835.

16: Mészáros J, Markó R, Kelemen K, Kecskeméti V. Blockage of the fast sodium current by dimethindene in frog auricular fibres. Naunyn Schmiedebergs Arch Pharmacol. 1987 Mar;335(3):321-5. PubMed PMID: 2438562.

17: Lücker PW, Venitz J, Hennings G, Rehn D, Albrecht H, Alcorn G. [The anti-inflammatory effect of a combination of dimethindene maleate and betamethasone in topical formulations]. Arzneimittelforschung. 1985;35(2):539-42. German. PubMed PMID: 4039577.

18: Wermeille MM, Huber GA. Gas--liquid chromatographic determination of free dimethindene in human serum and urine at low concentrations. J Chromatogr. 1982 Mar 12;228:187-94. PubMed PMID: 7076743.

19: Buchmann M, Kesselring UW. [Analysis of products and modes of decomposition of dimethindene maleate]. Pharm Acta Helv. 1978;53(11):301-6. French. PubMed PMID: 34169.

20: WEXLER L. A clinical evaluation of dimethindene. Curr Ther Res Clin Exp. 1962 Jun;4:306-9. PubMed PMID: 14006402.